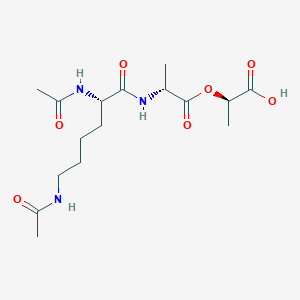
Ac-Lys(Ac)-D-Ala-D-Lactic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a useful research compound. Its molecular formula is C16H27N3O7 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Overview : Ac-Lys(Ac)-D-Ala-D-lactic acid serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the incorporation of specific amino acids that enhance biological activity.
Case Studies :
- Therapeutic Peptides : Research indicates that peptides synthesized using this compound exhibit improved stability and bioactivity compared to traditional peptide synthesis methods .
- Modified Peptides : Studies have shown that incorporating this compound into peptide structures can lead to enhanced binding affinity to target proteins, which is critical for drug design .
Drug Delivery Systems
Overview : The compound is utilized in creating advanced drug delivery systems, particularly for targeted therapies. Its properties facilitate controlled drug release, improving efficacy while reducing side effects.
Applications :
- Nanoparticle Formulations : Research has demonstrated that nanoparticles incorporating this compound can achieve targeted delivery to specific tissues, enhancing therapeutic outcomes in cancer treatments .
- Controlled Release Mechanisms : The compound's ability to form hydrogels allows for sustained release of drugs over extended periods, which is beneficial in chronic disease management .
Biomaterials
Overview : this compound is employed in the development of biomaterials for tissue engineering due to its biocompatibility and ability to mimic natural tissues.
Applications :
- Tissue Scaffolds : Studies have shown that scaffolds made from this compound support cell adhesion and proliferation, making them suitable for regenerative medicine applications .
- Wound Healing : Research indicates that biomaterials incorporating this compound can accelerate wound healing processes by promoting tissue regeneration and reducing inflammation .
Antimicrobial Agents
Overview : Researchers utilize this compound in the formulation of antimicrobial agents, enhancing their effectiveness against resistant bacterial strains.
Case Studies :
- Antibiotic Development : The compound has been investigated as a substrate for penicillin-sensitive D-alanine carboxypeptidases, leading to the development of new antibiotics with improved efficacy against resistant strains .
- Formulation Enhancements : Studies indicate that incorporating this compound into existing antibiotic formulations can enhance their activity against Gram-positive bacteria, such as Staphylococcus aureus .
Diagnostic Tools
Overview : this compound is applied in developing diagnostic tools like biosensors that detect specific biological markers.
Applications :
- Biosensor Development : Research has shown that biosensors utilizing this compound can detect biomarkers associated with various diseases, facilitating early diagnosis and monitoring .
- Clinical Diagnostics : The incorporation of this compound into diagnostic assays has improved sensitivity and specificity in detecting infectious agents .
Summary Table of Applications
| Application | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and bioactivity |
| Drug Delivery Systems | Advanced formulations for targeted therapies | Controlled release and improved efficacy |
| Biomaterials | Development of scaffolds for tissue engineering | Biocompatibility and support for cell proliferation |
| Antimicrobial Agents | Formulation of new antibiotics | Increased effectiveness against resistant bacteria |
| Diagnostic Tools | Development of biosensors for disease detection | Improved sensitivity and specificity |
Propiedades
Fórmula molecular |
C16H27N3O7 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(2R)-2-[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]oxypropanoic acid |
InChI |
InChI=1S/C16H27N3O7/c1-9(16(25)26-10(2)15(23)24)18-14(22)13(19-12(4)21)7-5-6-8-17-11(3)20/h9-10,13H,5-8H2,1-4H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)/t9-,10-,13+/m1/s1 |
Clave InChI |
LOEWINUIHJAOMZ-BREBYQMCSA-N |
SMILES isomérico |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C |
SMILES canónico |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C |
Secuencia |
XAX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















